molecular formula C20H19FN4O2 B5552359 4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone

4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone

Cat. No.: B5552359
M. Wt: 366.4 g/mol
InChI Key: OJNXUQVLASILAB-UHFFFAOYSA-N
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Description

4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C20H19FN4O2 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.14920402 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Molecular Characterizations

  • Crystal and Molecular Structure Analysis : The structural analysis of related compounds, such as 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, has been conducted through X-ray analysis, highlighting the importance of molecular architecture in determining compound properties. This research showcases the detailed molecular interactions, including hydrogen bonding and conformational preferences, essential for understanding compound behavior in biological systems (Özbey et al., 1998).

  • Antimycobacterial Spiro-piperidin-4-ones : The synthesis and evaluation of spiro-piperidin-4-ones for antimycobacterial activity underscore the compound's potential in addressing tuberculosis. The study demonstrates an innovative approach to generating compounds with significant in vitro and in vivo activity against Mycobacterium tuberculosis (Kumar et al., 2008).

Biological Activities and Potential Applications

  • Antitumor Activities : Research into novel pyrimidinyl pyrazole derivatives, including 3-phenylpiperazinyl-1-trans-propenes, has shown significant cytotoxicity against various tumor cell lines. These studies highlight the therapeutic potential of related compounds in cancer treatment, offering insights into their mechanisms of action and efficacy (Naito et al., 2005).

  • Serotonin and Dopamine Receptor Affinity : Investigations into butyrophenones with affinities for dopamine and serotonin receptors reveal the neuropsychopharmacological relevance of related structures. These findings contribute to the development of antipsychotic medications with minimized side effects (Raviña et al., 2000).

Synthesis and Chemical Development

  • Stereocontrolled Synthesis : The atom economic and stereoselective synthesis of spiro-piperidin-4-ones illustrates advanced chemical methodologies to create structurally complex and biologically relevant molecules. Such synthetic strategies are crucial for developing new compounds with potential therapeutic applications (Kumar et al., 2008).

  • Platelet-Activating Factor Antagonists : The design and synthesis of piperidylmethyl-imidazo[4,5-c]pyridine derivatives as potent, orally active platelet-activating factor (PAF) antagonists reveal the compound's versatility in modulating inflammatory responses. This research offers a foundation for developing new anti-inflammatory agents (Carceller et al., 1996).

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines depends on their specific chemical structure and the biological target they interact with. Some imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

The future directions in the research and development of imidazo[1,2-a]pyridines are likely to involve the synthesis of new derivatives with improved potency and selectivity for their biological targets, as well as the exploration of new potential applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-(3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carbonyl)-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c1-13-5-7-15(8-6-13)24-11-10-23(12-16(24)26)20(27)17-18(21)25-9-3-4-14(2)19(25)22-17/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNXUQVLASILAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C(N4C=CC=C(C4=N3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.